N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
Description
This compound is a heterocyclic derivative combining a 1,2,4-triazole core with a benzo[d]thiazole moiety, a 3,4-dichlorophenyl group, and a 2-fluorobenzamide side chain.
- 1,2,4-Triazole: Known for antimicrobial, anticancer, and anti-inflammatory properties .
- Benzo[d]thiazole: Implicated in kinase inhibition and apoptosis induction .
- 3,4-Dichlorophenyl: Enhances lipophilicity and membrane permeability .
- 2-Fluorobenzamide: Fluorine’s electron-withdrawing effects may improve binding affinity .
Synthetic routes for analogous compounds involve multi-step reactions, such as coupling thioacetate intermediates with heterocyclic amines (e.g., benzo[d]thiazol-2-amine) under basic conditions, followed by alkylation or acylation . Spectral characterization (IR, NMR, MS) and elemental analysis are critical for confirming structure .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2FN6O2S2/c26-16-10-9-14(11-17(16)27)34-21(12-29-23(36)15-5-1-2-6-18(15)28)32-33-25(34)37-13-22(35)31-24-30-19-7-3-4-8-20(19)38-24/h1-11H,12-13H2,(H,29,36)(H,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTSRKZMLFVKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several notable functional groups:
- Benzo[d]thiazole moiety : Known for its antimicrobial and anticancer properties.
- Triazole ring : Associated with a wide range of biological activities, including antifungal and anticancer effects.
- Benzamide structure : Often linked to various pharmacological activities.
Molecular Formula : C24H20N6O3S3
Molecular Weight : 536.64 g/mol
Mechanisms of Biological Activity
- Antimicrobial Properties : The presence of the benzo[d]thiazole and triazole moieties suggests that the compound may exhibit significant antimicrobial activity. These groups are known to enhance bioactivity against various pathogens, making the compound a candidate for further exploration in antimicrobial drug development.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. The triazole ring has been shown to interact with various biological targets involved in cancer progression, such as carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. Inhibition of CA IX can disrupt pH regulation in tumor cells, providing a potential therapeutic avenue for cancer treatment .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes critical to various biological processes. For instance, it has been identified as an effective inhibitor of carbonic anhydrase, which is crucial for maintaining acid-base balance in tumor microenvironments.
Case Study 1: Anticancer Efficacy
A study investigated the effects of similar triazole derivatives on various cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells . This suggests a promising anticancer profile that warrants further investigation.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of compounds containing benzo[d]thiazole and triazole moieties. The study reported significant activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could be effective in treating bacterial infections .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties by inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. By disrupting acidification processes in cancer cells, it can potentially reduce tumor growth and enhance apoptosis.
Case Study:
A study demonstrated that derivatives of this compound significantly inhibited CA IX activity in vitro. The results indicated a correlation between structural modifications and enhanced biological activity, suggesting pathways for further development of more potent derivatives.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A library of benzo[d]thiazole derivatives was synthesized to target quorum sensing systems in Pseudomonas aeruginosa, revealing that certain modifications led to enhanced antimicrobial efficacy without affecting bacterial growth .
Table 1: Antimicrobial Activity Summary
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 1 | <64 | Inhibitory |
| 2 | 128 | Moderate |
| 3 | >256 | Non-inhibitory |
Optoelectronic Applications
The compound has been utilized in the field of optoelectronics due to its luminescent properties. Its ability to exhibit dual fluorescence (enol and keto emissions) makes it suitable for applications in organic light-emitting diodes (OLEDs) and other luminescent devices.
Experimental Procedure:
The synthesis involved connecting an aromatic imidazole unit to the benzothiazole derivative via a Suzuki-Miyaura cross-coupling reaction. The resulting compounds displayed promising luminescent characteristics that can be optimized for electronic applications.
Synthetic Pathways
The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide typically involves multi-step synthetic pathways:
-
Formation of Benzothiazole Derivative:
- N-(benzo[d]thiazol-2-yl)-2-bromoacetamides are synthesized using nucleophilic acylation methods.
-
Coupling Reaction:
- The benzothiazole derivative is coupled with triazole moieties through various coupling reactions (e.g., Suzuki-Miyaura).
-
Final Modification:
- The introduction of fluorine and other substituents is performed to enhance biological activity and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings
Bioactivity: The target compound’s 3,4-dichlorophenyl group may enhance cytotoxicity compared to simpler phenyl derivatives (e.g., in triazoles with MIC = 8–32 µg/mL ). Fluorine in the benzamide side chain could improve metabolic stability over non-fluorinated analogues (e.g., methoxy or chloro substituents ).
Synthetic Complexity :
- The target compound requires more intricate synthesis (e.g., sequential thiolation and acylation) compared to morpholine-thiazole derivatives .
- ChemGPS-NP modeling () suggests its chemical space is distinct from bedaquiline-like compounds, emphasizing the need for tailored virtual screening.
Mechanistic Insights :
- Unlike α-glucosidase inhibitors (sugar mimics ), the target’s heteroaromatic core may target kinases or proteases via π-π stacking and hydrogen bonding .
- Thiadiazole and thiazole analogues show comparable anticancer activity (IC~50~ ~2 µg/mL), but the target’s dichlorophenyl group may enhance selectivity .
Limitations: No direct toxicity data exist for the target compound, unlike hepatorenal-safe phytochemicals (). Computational models (e.g., XGBoost ) predict properties but require experimental validation.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether linkages (e.g., between triazole-thiol and chloroacetamide derivatives) are typically formed under reflux in anhydrous acetone or acetonitrile with potassium carbonate as a base . Optimization involves adjusting solvent polarity (e.g., ethanol for recrystallization ), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1 molar equivalents of thiol and chloroacetamide precursors ).
Q. Which purification techniques are effective for isolating the compound?
- Methodology : Recrystallization from ethanol or ethanol-DMF mixtures is preferred for high-purity isolation . Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) may resolve byproducts from multi-step syntheses .
Q. What spectroscopic and analytical methods are critical for structural characterization?
- Methodology :
- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thioamide (C-S, ~600–700 cm⁻¹) groups .
- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.0–8.5 ppm for dichlorophenyl/fluorobenzamide), methylene bridges (δ 3.5–4.5 ppm), and thiazole/triazole protons .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S, Cl content) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against specific targets (e.g., antimicrobial or anticancer activity)?
- Methodology :
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or MTT assays for cytotoxicity (e.g., IC₅₀ against cancer cell lines) .
- Targeted studies : Screen against enzymes like cyclooxygenase (COX1/2) via spectrophotometric methods to assess anti-inflammatory potential .
- Control experiments : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) and include vehicle controls .
Q. What strategies resolve contradictory structure-activity relationship (SAR) data in triazole-thioether derivatives?
- Methodology :
- Intermediate analysis : Isolate and characterize reaction intermediates (e.g., thiol precursors) to confirm synthetic fidelity .
- Computational modeling : Perform DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) with bioactivity trends .
- Bioactivity cross-validation : Test analogues with modified substituents (e.g., replacing dichlorophenyl with fluorophenyl) to isolate key functional groups .
Q. How can molecular docking studies predict binding interactions with biological targets?
- Methodology :
- Protein preparation : Retrieve target structures (e.g., COX2 or EGFR kinase) from the PDB and optimize hydrogen bonding networks .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on binding energy (ΔG) and pose validation .
- Post-docking analysis : Identify key residues (e.g., hydrophobic pockets for dichlorophenyl/fluorobenzamide moieties) and validate with mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for similar compounds?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation time) across studies .
- Dose-response curves : Replicate experiments with standardized protocols (e.g., fixed serum concentrations) to minimize variability .
- Orthogonal assays : Validate results using alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity) .
Synthetic Challenges
Q. What steps mitigate low yields in the final coupling step of the triazole-thioether moiety?
- Methodology :
- Catalyst screening : Test bases like triethylamine or DBU to enhance nucleophilic substitution efficiency .
- Solvent optimization : Replace acetone with DMF or THF to improve solubility of aromatic intermediates .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiol groups during reflux .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
